Cas no 4185-47-1 (Nitrodiethanolamine)
Nitrodiethanolamine structure
Product Name:Nitrodiethanolamine
Nitrodiethanolamine Chemical and Physical Properties
Names and Identifiers
-
- Nitrodiethanolamine
- Ethanol, 2,2'-(nitroimino)bis-, dinitrate (ester)
- 2,2'-(Nitroimino)bisethanol dinitrate (ester)
- 2,2'-(Nitroimino)ethanol dinitrate
- 2,2'-Dinitrato-N-nitrodiethylamine
- 2,2'-Nitroiminobis(ethylnitrate)
- 2,2'-Nitroiminodiethanol nitrate
- BRN 1803252
- DINA
- Diethanol-N-nitramine dinitrate
- Diethanolnitramine dinitrate
- N-Nitrodiethanolamine dinitrate
- Nitrodiethanolamine dinitrate
- sym-Dinitroxydiethylnitramine
- Ethanol, 2,2'-nitroiminodi-, dinitrate (ester)
- (nitroimino)diethane-2,1-diyl dinitrate
- 2,2'-(Nitroimino)bisethanol dinitrate
- 2-[nitro(2-nitrooxyethyl)amino]ethyl nitrate
- Ethanol, 2,2'-nitroiminod
- Ethanol, 2,2'-(nitroimino)bis-, dinitrate (ester) (9CI)
- NZDNCDGEHXHPCO-UHFFFAOYSA-N
- 2,2'-Nitroiminobis(ethyl nitrate)
- N-Nitrobis(2-hydroxyethyl)-amine dinitrate
- DTXSID30194648
- AKOS000567452
- Ethanol, 2,2'-nitroiminodi-, dinitrate
- STK366161
- SCHEMBL2681712
- DINA (explosive)
- Q15628370
- 4185-47-1
- 2-(1-[2-(Nitrooxy)ethyl]-2-oxido-2-oxohydrazino)ethyl nitrate #
- 2-{NITRO[2-(NITROOXY)ETHYL]AMINO}ETHYL NITRATE
- Ethanol, 2,2'-(nitroimino)bis-, dinitrate
-
- Inchi: 1S/C4H8N4O8/c9-6(10)5(1-3-15-7(11)12)2-4-16-8(13)14/h1-4H2
- InChI Key: NZDNCDGEHXHPCO-UHFFFAOYSA-N
- SMILES: [O-][N+](OCCN([N+](=O)[O-])CCO[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 150.0641
- Monoisotopic Mass: 240.03421323g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 159Ų
Experimental Properties
- Density: 1.8742 (rough estimate)
- Boiling Point: 382.83°C (rough estimate)
- Refractive Index: 1.8500 (estimate)
- PSA: 86.84
Nitrodiethanolamine Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
4185-47-1 (Nitrodiethanolamine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk